molecular formula C7H6ClN3 B8025526 5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine

5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B8025526
M. Wt: 167.59 g/mol
InChI Key: RXNPGJXAAMFJJW-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with a chlorine atom at the 5th position and a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under oxidative conditions. For instance, the reaction of 2,3-diaminopyridine with 5-chloro-2-methylbenzaldehyde in the presence of an oxidizing agent like iodine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-3H-imidazo[4,5-B]pyridine
  • 7-Chloro-3H-imidazo[4,5-B]pyridine
  • 5-Bromo-7-methyl-3H-imidazo[4,5-B]pyridine

Uniqueness

5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions enhances its reactivity and potential as a pharmacophore . Compared to similar compounds, it may exhibit different binding affinities and selectivities towards various biological targets .

Properties

IUPAC Name

5-chloro-7-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(8)11-7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPGJXAAMFJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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